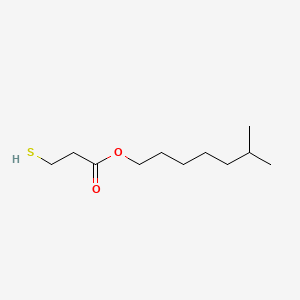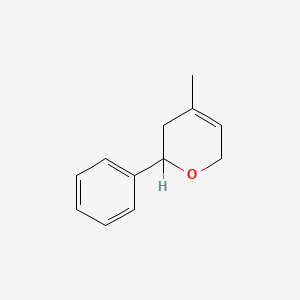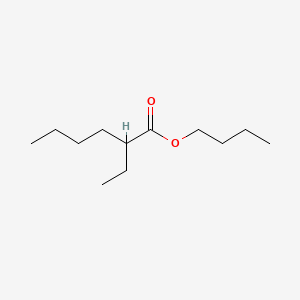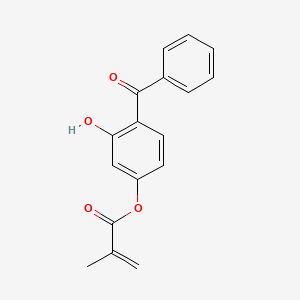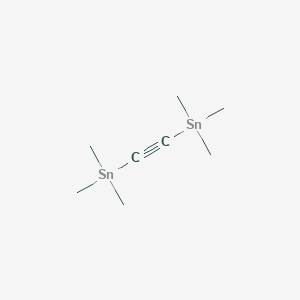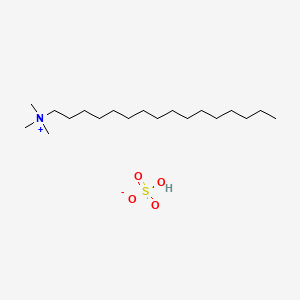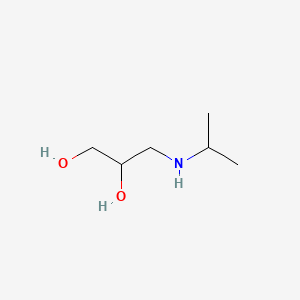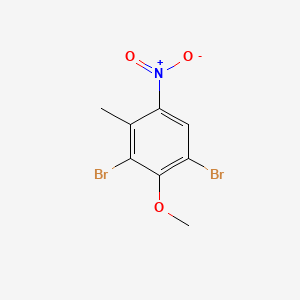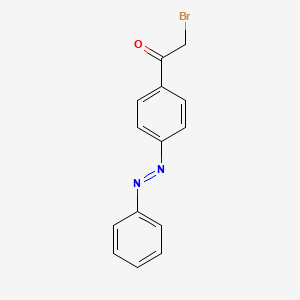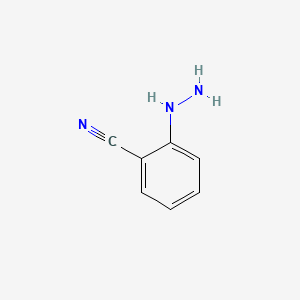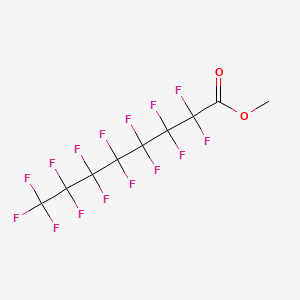
Methyl perfluorooctanoate
Übersicht
Beschreibung
Methyl perfluorooctanoate, also known as Methyl pentadecafluorooctanoate, is a compound with the molecular formula C9H3F15O2 . It is reported to be formed during the storage of perfluorooctanoic acid (PFOA) in methanol .
Synthesis Analysis
Methyl perfluorooctanoate is synthesized during the storage of perfluorooctanoic acid (PFOA) in methanol . A synthesis method involves cooling a mixture to room temperature and pouring it into cold water. After separating the phases, the lower organic phase is washed with water until pH neutral and dried over CaCl2. Distillation of the crude gives methyl perfluorooctanoate .
Molecular Structure Analysis
The linear formula of Methyl perfluorooctanoate is CF3(CF2)6CO2CH3 . It has a molecular weight of 428.09 .
Physical And Chemical Properties Analysis
Methyl perfluorooctanoate is a liquid with a density of 1.786 g/mL at 25 °C, a boiling point of 159-160 °C, and a refractive index n20/D of 1.305 .
Wissenschaftliche Forschungsanwendungen
Environmental Contamination and Human Exposure
Methyl perfluorooctanoate, as part of a larger group of fluorochemicals, has been studied for its presence in the environment and its potential impact on human health. Olsen et al. (2005) found significant increases in serum concentrations of perfluorooctanoate (PFOA) and other fluorochemicals in human samples between 1974 and 1989, indicating environmental contamination and human exposure (Olsen et al., 2005). Furthermore, Kannan et al. (2004) measured concentrations of PFOS, PFOA, and other fluorochemicals in human blood samples from various countries, reflecting the global distribution of these substances (Kannan et al., 2004).
Epigenetic and Molecular Effects
Research has explored the epigenetic and molecular impacts of perfluorooctanoate. For instance, Tian et al. (2012) investigated the DNA methylation alterations induced by PFOA in human liver L02 cells, suggesting epigenetic-mediated mechanisms of toxicity (Tian et al., 2012). Additionally, Watkins et al. (2014) studied the associations between serum perfluoroalkyl acids and LINE-1 DNA methylation, a marker of cardiovascular risk, in humans (Watkins et al., 2014).
Stability and Recovery in Solutions
Hanari et al. (2014) examined the stability of perfluorooctanoate in methanol solutions, highlighting the importance of immediate use after preparation for accurate quantification in scientific applications (Hanari et al., 2014). Xiaofeng et al. (2015) focused on the removal and recovery of PFOA from wastewater using nanofiltration, showcasing a method for addressing environmental contamination (Xiaofeng et al., 2015).
Presence in Consumer Products
The study by Kuklenyik et al. (2004) developed a method for measuring trace levels of perfluorocarboxylates, including PFOA, in human serum and milk, emphasizing the widespread exposure through consumer products (Kuklenyik et al., 2004).
Occupational Exposure and Safety
Botelho et al. (2009) developed and validated a wipe test method for determining PFO concentrations on various surfaces, an essential tool for assessing occupational exposure and industrial hygiene controls (Botelho et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F15O2/c1-26-2(25)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCNYZFAMHDXJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F15O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059924 | |
| Record name | Methyl perfluorooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl perfluorooctanoate | |
CAS RN |
376-27-2 | |
| Record name | Methyl perfluorooctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl perfluorooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl perfluorooctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


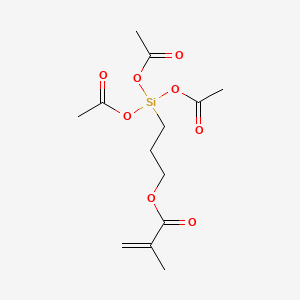
![N,N'-(2,5-dichloro-1,4-phenylene)bis[4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B1580826.png)
